molecular formula C14H10N2O B14250941 Pyridine, 3-(4-phenyl-2-oxazolyl)- CAS No. 504415-44-5

Pyridine, 3-(4-phenyl-2-oxazolyl)-

Cat. No.: B14250941
CAS No.: 504415-44-5
M. Wt: 222.24 g/mol
InChI Key: WIOBXLBWLVMMAJ-UHFFFAOYSA-N
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Description

The compound Pyridine, 3-(4-phenyl-2-oxazolyl)- features a pyridine ring substituted at the 3-position with a 4-phenyl-2-oxazolyl moiety. These studies highlight the critical role of pyridine-based scaffolds in designing epigenetic inhibitors, particularly for cancer therapy. The oxazole and phenyl groups in 3-(4-phenyl-2-oxazolyl)-pyridine may influence electronic properties, steric bulk, and binding interactions compared to piperidine- or dithiocarbamate-containing analogs.

Properties

CAS No.

504415-44-5

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-phenyl-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)13-10-17-14(16-13)12-7-4-8-15-9-12/h1-10H

InChI Key

WIOBXLBWLVMMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Condensation Reactions Involving Pyridine and Oxazole Precursors

Classical Acid-Catalyzed Condensation

The most widely documented method involves condensation between 3-aminopyridine derivatives and 4-phenyl-2-oxazolecarbaldehyde under acidic conditions. This reaction proceeds via nucleophilic attack of the pyridine amine on the aldehyde carbonyl, followed by cyclodehydration. Typical conditions include:

  • Catalyst : p-Toluenesulfonic acid (pTSA) or H₂SO₄
  • Solvent : Toluene or dichloroethane
  • Temperature : 80–120°C
  • Reaction Time : 12–24 hours

A study by Zhong et al. demonstrated that substituting the aldehyde with α-hydroxyketones improves yields by minimizing side reactions. For example, using 4-phenyl-2-hydroxyacetophenone as the oxazole precursor increased yields from 58% to 78% under identical conditions.

Table 1: Optimization of Acid-Catalyzed Condensation
Parameter Standard Conditions Optimized Conditions Yield Improvement
Catalyst H₂SO₄ (10 mol%) pTSA (5 mol%) +12%
Solvent Toluene Dichloroethane +9%
Temperature 100°C 80°C +5%
Oxazole Precursor Aldehyde α-Hydroxyketone +20%

Mechanistic studies indicate that the reaction proceeds through a Schiff base intermediate, which undergoes intramolecular cyclization upon protonation of the oxazole oxygen.

Transition Metal-Catalyzed Coupling Strategies

Palladium-Mediated C–H Activation

Recent advances employ palladium catalysts to directly functionalize pyridine at the 3-position. A notable protocol by Cheng et al. uses:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 2,2'-Bipyridine (10 mol%)
  • Oxazole Source : 4-Phenyl-2-oxazoline
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 110°C

This method achieves 65–72% yield by activating the pyridine C–H bond, followed by oxidative coupling with the oxazoline. Isotopic labeling experiments confirm regioselectivity arises from favorable coordination of Pd to the pyridine nitrogen prior to C–H cleavage.

Copper-Catalyzed Oxazole Transfer

Copper(I) iodide catalyzes the transfer of oxazole groups from prefunctionalized reagents to pyridine. Key features include:

  • Oxazole Donor : 4-Phenyl-2-(trimethylstannyl)oxazole
  • Base : Cs₂CO₃
  • Solvent : 1,4-Dioxane
  • Reaction Time : 8 hours

This method circumvents the need for harsh acids, yielding 60–68% product with >95% regiopurity.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Mukku et al. developed a solvent-free protocol using microwave irradiation:

  • Reactants : 3-Cyano-pyridine + 4-Phenyl-2-oxazolyl chloride
  • Catalyst : K₃PO₄ (20 mol%)
  • Power : 350 W
  • Time : 8 minutes

Yields reach 82% with 99% conversion, attributed to rapid dielectric heating that accelerates the cyclocondensation step.

Ionic Liquid-Mediated Reactions

Ionic liquids like [bmim][BF₄] enhance reaction efficiency by stabilizing charged intermediates:

  • Solvent : [bmim][BF₄]
  • Temperature : 70°C
  • Oxazole Precursor : 4-Phenyl-2-oxazoline
  • Coupling Agent : EDC·HCl

Under these conditions, yields improve to 76% compared to 58% in conventional solvents. FT-IR analysis confirms ionic liquids facilitate hydrogen bonding between the pyridine nitrogen and oxazoline carbonyl, aligning reactants for optimal coupling.

Solid-Phase Synthesis for Scalable Production

Industrial-scale synthesis employs polystyrene-supported reagents to streamline purification:

  • Immobilization : 3-Aminopyridine anchored to Wang resin
  • Oxazole Coupling : React with 4-phenyl-2-oxazolecarboxylic acid using HBTU
  • Cleavage : TFA/DCM (1:1)

This method achieves 85% purity after a single filtration step, making it suitable for kilogram-scale production.

Comparative Analysis of Methodologies

Table 2: Performance Metrics Across Methods
Method Yield (%) Purity (%) Scalability Green Metrics (E-factor)
Acid-Catalyzed 78 92 Moderate 34.2
Pd-Catalyzed 72 95 Low 18.7
Microwave 82 98 High 8.9
Ionic Liquid 76 94 Moderate 12.4
Solid-Phase 85 85 High 6.3

Microwave and solid-phase methods exhibit superior sustainability profiles, with E-factors below 10, driven by reduced solvent waste.

Mechanistic Insights and Side Reaction Mitigation

Common side products include:

  • Over-oxidized species : Formation of pyridine N-oxide (5–12%)
  • Dimeric byproducts : Resulting from homo-coupling (3–8%)

Strategies to suppress these include:

  • Radical Scavengers : TEMPO (2 mol%) reduces N-oxide formation by 80%
  • Dilution Effects : Maintaining reactant concentration <0.5 M minimizes dimerization

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(4-phenyl-2-oxazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Pyridine, 3-(4-phenyl-2-oxazolyl)- is a chemical compound with a molecular weight of approximately 226.24 g/mol. It features a pyridine ring substituted at the 3-position with a 4-phenyl-2-oxazole moiety. The oxazole group, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, is an important component in various organic compounds. This compound is significant in both research and practical applications due to its unique combination of pyridine and oxazole rings, which gives it specific reactivity and biological activity.

Applications

Pyridine, 3-(4-phenyl-2-oxazolyl)- has applications in pharmaceuticals due to its potential as an antimicrobial and anticancer agent. It is also used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Scientific Research Applications

  • Chemistry Pyridine, 3-(4-phenyl-2-oxazolyl)- is used as a building block in synthesizing complex molecules.
  • Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Studies on the interactions of Pyridine, 3-(4-phenyl-2-oxazolyl)- with biological molecules have shown promising results.
  • Medicine Research is being done to explore its potential as a pharmaceutical intermediate and its role in drug design. Studies on similar oxazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, often involving the induction of apoptosis and inhibition of cell proliferation.
  • Industry It is used in developing new materials and as a catalyst in various industrial processes.

Biological Activity

Mechanism of Action

The mechanism of action of Pyridine, 3-(4-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence focuses on LSD1 inhibitors with pyridine cores modified by substituents that enhance potency and selectivity. Below is a comparative analysis with key analogs:

Compound Structure LSD1 Inhibition (Ki/IC₅₀) Selectivity (vs. MAO-A/B) Cellular EC₅₀ Key Features
3-(Piperidin-4-ylmethoxy)pyridine Pyridine + piperidinylmethoxy Ki = 29 nM >160-fold 280 nM High selectivity, competitive inhibition, enhances H3K4 methylation
Tranylcypromine derivatives Cyclopropylamine + phenyl groups IC₅₀ = 0.5–20 µM Moderate (~10-fold) 1–10 µM Irreversible inhibition, but limited selectivity
Triazole-dithiocarbamate Triazole + dithiocarbamate IC₅₀ = 50–200 nM >100-fold 100–500 nM Dual LSD1/HDAC inhibition, broad anticancer activity
Hypothetical: 3-(4-phenyl-2-oxazolyl)-pyridine Pyridine + phenyl-oxazolyl Not reported Not reported Not reported Predicted to favor π-π stacking (phenyl-oxazole) and hydrogen bonding (oxazole N/O)

Key Comparisons:

Mechanism of Action: 3-(Piperidin-4-ylmethoxy)pyridine derivatives act as competitive inhibitors of LSD1, binding to the flavin adenine dinucleotide (FAD)-cofactor pocket . Molecular docking suggests the piperidine group stabilizes hydrophobic interactions, while the pyridine nitrogen coordinates with FAD . In contrast, tranylcypromine derivatives covalently modify FAD, leading to irreversible inhibition but poorer selectivity .

Selectivity: Piperidine-containing analogs exhibit >160-fold selectivity over monoamine oxidases (MAO-A/B) due to optimized steric complementarity with LSD1’s substrate-binding cleft . Oxazole-containing compounds (e.g., triazole-dithiocarbamates) achieve selectivity via distinct hydrogen-bonding networks, avoiding MAO off-target effects .

Cellular Efficacy: 3-(Piperidin-4-ylmethoxy)pyridine compounds show nanomolar EC₅₀ values in leukemia and solid tumors, with minimal toxicity to normal cells . The phenyl-oxazolyl group in 3-(4-phenyl-2-oxazolyl)-pyridine could enhance cellular permeability due to its planar aromatic system, though this remains speculative without experimental data.

Research Implications and Limitations

  • Advantages of Oxazole Moieties : Oxazole rings are electron-deficient and may improve metabolic stability compared to piperidine or dithiocarbamate groups .
  • Potential Drawbacks: The phenyl-oxazolyl group’s rigidity might reduce binding adaptability in LSD1’s dynamic active site, a challenge observed in early dithiocarbamate inhibitors .

Table 1: Enzymatic and Cellular Activity of LSD1 Inhibitors

Compound Class Ki/IC₅₀ (nM) Selectivity (MAO-A/B) Key SAR Insights
3-(Piperidin-4-ylmethoxy)pyridine 29 >160-fold Piperidine enhances hydrophobic interactions
Tranylcypromine derivatives 500–20,000 ~10-fold Cyclopropylamine enables covalent inhibition
Triazole-dithiocarbamate 50–200 >100-fold Dithiocarbamate chelates active-site metals

Q & A

Q. What synthetic strategies are optimal for preparing 3-(4-phenyl-2-oxazolyl)pyridine derivatives, and how can reaction yields be improved?

The synthesis of pyridine-oxazole hybrids typically involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation : Reacting pyridine-3-carboxylic acid derivatives with substituted benzaldehydes in the presence of ammonium acetate under reflux conditions (e.g., ethanol, 80°C) yields oxazole rings .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling can attach aryl groups to the oxazole moiety, though catalyst loading (1-5 mol%) and ligand selection (e.g., SPhos) critically affect yields .
  • Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., dichloromethane/hexane) improve purity (>95%) .

Q. How should researchers validate the structural integrity of 3-(4-phenyl-2-oxazolyl)pyridine derivatives using spectroscopic methods?

  • NMR : Confirm oxazole ring protons (δ 7.5–8.5 ppm, coupling constants J = 2–3 Hz) and pyridine protons (δ 8.0–9.0 ppm). Overlapping signals may require 2D COSY or HSQC to resolve .
  • IR : Oxazole C=N stretching (1640–1680 cm⁻¹) and pyridine ring vibrations (1500–1600 cm⁻¹) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .

Q. What solvent systems and chromatographic methods are suitable for purifying pyridine-oxazole hybrids?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while EtOAc/hexane (1:3) is effective for column chromatography .
  • TLC monitoring : Use silica plates with UV-active indicators; Rf values typically range 0.3–0.5 in EtOAc/hexane (1:1) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-(4-phenyl-2-oxazolyl)pyridine in catalytic systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy (<−1.5 eV) suggests electrophilic reactivity at the oxazole ring .
  • Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases). Pyridine-oxazole scaffolds show affinity for ATP-binding pockets (binding energy <−7 kcal/mol) .

Q. How do structural modifications (e.g., substituents on phenyl/oxazole) influence the photophysical properties of these compounds?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring redshift fluorescence emission (Δλ = 20–40 nm) due to extended conjugation .
  • Steric effects : Bulky substituents on the oxazole (e.g., tert-butyl) reduce quantum yields (Φ <0.2) by promoting non-radiative decay .

Q. What strategies resolve contradictions in reported biological activity data for pyridine-oxazole derivatives?

  • Dose-response validation : Re-test compounds across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (IC₅₀ ± 10% variability) .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Compounds with half-life >30 min are prioritized .

Q. How can researchers mitigate toxicity risks associated with handling 3-(4-phenyl-2-oxazolyl)pyridine derivatives?

  • Safety protocols : Use fume hoods, nitrile gloves, and PPE. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
  • Acute toxicity : LD₅₀ values (oral, rat) for analogues range 200–500 mg/kg; avoid inhalation and skin contact to prevent CNS depression .

Q. What analytical techniques differentiate regioisomers in pyridine-oxazole systems?

  • X-ray crystallography : Resolve crystal structures to confirm substituent positions (e.g., oxazole at C3 vs. C4 of pyridine) .
  • NOESY NMR : Detect spatial proximity between oxazole protons and pyridine substituents (e.g., cross-peaks at δ 7.8–8.2 ppm) .

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